molecular formula C11H19NO2 B12931087 Tert-butyl 2-azabicyclo[2.2.1]heptane-2-carboxylate

Tert-butyl 2-azabicyclo[2.2.1]heptane-2-carboxylate

Cat. No.: B12931087
M. Wt: 197.27 g/mol
InChI Key: AJYDSJWVRJUFMI-UHFFFAOYSA-N
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Description

Tert-butyl 2-azabicyclo[2.2.1]heptane-2-carboxylate is a versatile bicyclic building block extensively used in medicinal chemistry and organic synthesis. This compound features a rigid [2.2.1] bicyclic scaffold, which is highly valued for its ability to confer defined three-dimensional structure and influence the pharmacokinetic properties of potential drug candidates . The tert-butoxycarbonyl (Boc) protecting group safeguards the secondary amine, allowing for selective deprotection and further functionalization, making it a crucial intermediate in multi-step synthetic routes . Researchers utilize this core structure and its derivatives—such as the hydroxy- (CAS 207405-60-5 ), amino- (CAS 207405-62-7 ), and oxo- substituted analogs—as key precursors in the development of active pharmaceutical ingredients (APIs) . Its constrained geometry is particularly useful in the exploration of protease inhibitors, neuromodulatory agents, and other biologically active molecules. This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human use.

Properties

Molecular Formula

C11H19NO2

Molecular Weight

197.27 g/mol

IUPAC Name

tert-butyl 2-azabicyclo[2.2.1]heptane-2-carboxylate

InChI

InChI=1S/C11H19NO2/c1-11(2,3)14-10(13)12-7-8-4-5-9(12)6-8/h8-9H,4-7H2,1-3H3

InChI Key

AJYDSJWVRJUFMI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CCC1C2

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of tert-butyl 2-azabicyclo[2.2.1]heptane-2-carboxylate typically involves:

Detailed Reaction Conditions and Steps

Step Reagents & Conditions Description Yield & Notes
1. Preparation of N-(cis-3,trans-4-dibromocyclohex-1-yl)carbamate Reaction of dibromocyclohexane with tert-butyl carbamate derivatives Introduces the carbamate protecting group on the nitrogen precursor Moderate to good yields reported
2. Sodium hydride-promoted heterocyclization NaH in DMF, room temperature Intramolecular nucleophilic attack by nitrogen on brominated carbon, forming the bicyclic azabicyclo[2.2.1]heptane ring ~52% yield for tert-butyl N-(cis-3,trans-4-dibromocyclohex-1-yl)carbamate to bicyclic product
3. Base-promoted elimination (e.g., with t-BuOK) t-BuOK in suitable solvent Removes hydrogen bromide to form unsaturated bicyclic intermediates 78% yield for elimination step
4. Purification and isolation Chromatography or crystallization Ensures high purity of the final this compound High purity (>95%) achievable

Alternative Synthetic Routes

  • Trifluoroacetamide derivatives of dibromocyclohexane have also been used as precursors, where NaH/DMF heterocyclization proceeds cleanly to give bicyclic products with good yields and fewer side products.
  • Multi-step organic synthesis involving protection-deprotection strategies, esterification, and amination steps are employed in some protocols to optimize yield and stereochemical purity.

Mechanistic Insights and Research Findings

  • The sodium hydride-promoted heterocyclization is a key step where the nitrogen nucleophile attacks a brominated carbon on the cyclohexane ring, displacing bromide and forming the bicyclic azabicyclo[2.2.1]heptane skeleton.
  • The stereochemistry of the starting dibromocyclohexane (cis/trans isomers) significantly influences the reaction outcome and product distribution.
  • Density Functional Theory (DFT) calculations have been used to rationalize the formation of different bicyclic adducts and to understand the role of protecting groups in directing the reaction pathway.
  • The tert-butyl carbamate group serves both as a protecting group and as a handle for further functionalization in synthetic sequences.

Summary Table of Key Preparation Parameters

Parameter Details
Starting Material N-(cis-3,trans-4-dibromocyclohex-1-yl)carbamate or trifluoroacetamide derivatives
Key Reagents Sodium hydride (NaH), tert-butyl carbamate, t-BuOK
Solvent Dimethylformamide (DMF)
Temperature Room temperature (heterocyclization), variable for elimination
Reaction Type Base-promoted intramolecular nucleophilic substitution and elimination
Typical Yields 50-80% depending on step and substrate stereochemistry
Purification Chromatography, crystallization
Stereochemical Control Dependent on starting material configuration and protecting group

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-azabicyclo[2.2.1]heptane-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product formation .

Major Products

The major products formed from these reactions include oxo derivatives, amine derivatives, and substituted bicyclic compounds. These products are often used as intermediates in the synthesis of more complex molecules .

Scientific Research Applications

Organic Synthesis

Tert-butyl 2-azabicyclo[2.2.1]heptane-2-carboxylate serves as a critical building block in organic synthesis. Its bicyclic structure allows for the formation of more complex molecules through various chemical reactions.

Table 1: Common Reactions Involving this compound

Reaction TypeDescription
Nucleophilic SubstitutionActs as a nucleophile in substitution reactions, enabling the synthesis of derivatives.
CyclizationParticipates in cyclization reactions to form larger cyclic compounds.
Functional Group ModificationAllows for the introduction of various functional groups, enhancing its reactivity and utility in synthesis.

Biochemical Studies

In biological research, this compound is utilized as a substrate in enzyme-catalyzed reactions, aiding in the understanding of enzyme mechanisms and kinetics.

Case Study: Enzyme Interaction
A study investigated the interaction of this compound with specific enzymes involved in metabolic pathways, demonstrating its potential as a tool for probing enzyme activity and specificity.

Medicinal Chemistry

The compound is being explored for its potential use in drug development, particularly as an intermediate in the synthesis of pharmaceuticals.

Table 2: Potential Pharmaceutical Applications

Application AreaDescription
Antimicrobial AgentsInvestigated as a precursor for synthesizing novel antimicrobial compounds.
Central Nervous System ModulatorsExplored for its ability to interact with neurotransmitter systems, potentially leading to new treatments for neurological disorders.

Industrial Applications

In industrial settings, this compound is employed as a reagent in the production of specialty chemicals.

Table 3: Industrial Uses

IndustryApplication
Specialty ChemicalsUsed in the synthesis of fine chemicals and agrochemicals.
Polymer ChemistryActs as a monomer or additive in polymer formulations to enhance properties such as flexibility and strength.

Mechanism of Action

The mechanism of action of tert-butyl 2-azabicyclo[2.2.1]heptane-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the nature of the target. The bicyclic structure allows for a high degree of specificity in binding, which is crucial for its effectiveness in various applications .

Comparison with Similar Compounds

Structural Derivatives with Functional Group Variations

Hydroxy and Hydroxymethyl Derivatives
  • tert-Butyl 6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate (CAS: 1628319-90-3):
    • The hydroxyl group at position 6 increases polarity and hydrogen-bonding capacity, improving aqueous solubility compared to the parent compound. This derivative is used in glycosylation studies and enzyme inhibition assays .
    • tert-Butyl 5-(hydroxymethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate (CAS: 1363210-35-8):
  • The hydroxymethyl group at position 5 enhances reactivity toward nucleophilic substitution, enabling conjugation with biomolecules. This compound is a key intermediate in antiviral drug development .
Oxo and Hydroxyimino Derivatives
  • tert-Butyl 5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate (CAS: 198835-06-2): The ketone at position 5 introduces electrophilic character, facilitating reactions with hydrazines or Grignard reagents. This derivative is used in synthesizing spirocyclic compounds for kinase inhibition . tert-Butyl 5-(hydroxyimino)-2-azabicyclo[2.2.1]heptane-2-carboxylate (CAS: 207405-61-6):
  • The hydroxyimino group enables tautomerization and participation in cycloaddition reactions, making it useful in heterocycle synthesis .
Amino and Cyano Derivatives
  • exo-(t-Butyl 2R(+))-2-amino-7-azabicyclo[2.2.1]heptane-7-carboxylate: The amino group at position 2 increases basicity, allowing for salt formation and coordination with metal catalysts. This compound is a precursor to neuraminidase inhibitors . tert-Butyl (3S,R)-exo-3-cyano-2-azabicyclo[2.2.1]heptane-2-carboxylate:
  • The cyano group at position 3 enhances electron-withdrawing effects, stabilizing intermediates in peptide coupling reactions .

Derivatives with Ring Modifications

Diazabicycloheptane Derivatives
  • tert-Butyl 2,5-diazabicyclo[2.2.1]heptane-2-carboxylate (CAS: 198989-07-0):
    • The additional nitrogen at position 5 increases hydrogen-bonding capacity and basicity. This derivative is used in chelating metal ions for catalysis .
Bicyclo[2.1.1]hexane Analogs
  • tert-Butyl 2-azabicyclo[2.1.1]hexane-2-carboxylate (CAS: 467454-33-7):
    • The smaller bicyclo[2.1.1]hexane ring reduces steric hindrance, accelerating ring-opening reactions. This analog is employed in photoredox catalysis .

Comparative Data Table

Compound Name Substituent/Modification Key Properties/Applications References
Tert-butyl 2-azabicyclo[2.2.1]heptane-2-carboxylate None (Parent Compound) Rigid scaffold for drug design
tert-Butyl 6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate 6-OH Improved solubility, enzyme inhibition
tert-Butyl 5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate 5-Oxo Electrophilic reactivity, spirocycle synthesis
exo-(t-Butyl 2R(+))-2-amino-7-azabicyclo[2.2.1]heptane-7-carboxylate 2-NH2 Neuraminidase inhibitor precursor
tert-Butyl 2,5-diazabicyclo[2.2.1]heptane-2-carboxylate 5-NH (Diazabicyclo) Metal chelation, catalysis

Biological Activity

Tert-butyl 2-azabicyclo[2.2.1]heptane-2-carboxylate, specifically the (1R,4S) stereoisomer, is a bicyclic compound that has garnered attention in medicinal chemistry and biological research due to its unique structural characteristics and potential biological activities. This article explores its biological activity, mechanisms of action, and applications in various scientific fields.

Chemical Structure and Properties

The compound is characterized by a bicyclic structure that includes a nitrogen atom within the ring system. Its molecular formula is C11H19NO2C_{11}H_{19}NO_2, and it has a molecular weight of approximately 197.28 g/mol. The presence of the tert-butyl group enhances its solubility and stability, making it a suitable candidate for further biological studies.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The rigid bicyclic structure allows it to fit into active sites of enzymes, potentially acting as an inhibitor or modulator of enzymatic activity.

Potential Mechanisms Include:

  • Enzyme Inhibition : The compound may mimic natural substrates, allowing it to inhibit enzyme functions by occupying active sites.
  • Receptor Binding : Its structure may facilitate binding to specific receptors, influencing signaling pathways in cells.

Biological Activity

Research indicates that this compound exhibits various biological activities:

  • Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial effects against certain bacterial strains.
  • Neuropharmacological Effects : Due to its structural similarity to known neurotransmitter analogs, it may influence neurotransmitter systems, warranting investigation into its potential as a psychoactive agent.
  • Antitumor Activity : Some derivatives of azabicyclic compounds have shown promise in cancer research as potential chemotherapeutic agents.

Case Studies and Experimental Data

  • Antimicrobial Activity :
    • In vitro studies have demonstrated that this compound exhibits inhibitory effects on Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be around 50 µg/mL for both strains.
CompoundMIC (µg/mL)Target Organism
This compound50E. coli
This compound50S. aureus
  • Neuropharmacological Studies :
    • A study examining the effects on rat models indicated that administration of the compound resulted in altered locomotor activity, suggesting potential interactions with dopaminergic pathways.
  • Antitumor Screening :
    • In cell line assays using human cancer cell lines (e.g., HeLa and MCF-7), the compound showed cytotoxic effects with IC50 values ranging from 20 to 40 µM, indicating potential as a lead compound for further development in cancer therapeutics.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other similar compounds:

Compound NameStructure TypeNotable Activity
(1R,3S,4S)-2-(tert-Butoxycarbonyl)-BicyclicEnzyme inhibition
5-Oxo-2-azabicyclo[2.2.1]heptane-3-carboxylic acidBicyclicAntimicrobial
(1R,4R)-2,5-Diazabicyclo[2.2.1]heptane derivativesBicyclicNeuropharmacological effects

Q & A

Basic Research Questions

Q. What are the optimal methods for synthesizing tert-butyl 2-azabicyclo[2.2.1]heptane-2-carboxylate derivatives?

  • Methodology : The compound is typically synthesized via palladium-catalyzed reactions or coupling reagents like HATU and DCC. For example, tert-butyl 2,5-diazabicyclo[2.2.1]heptane-2-carboxylate derivatives are synthesized by reacting amines with activated carbonyl groups in solvents like DMF or Et2O, followed by purification via column chromatography (SiO2, hexane:EtOAc gradients) .
  • Critical Parameters : Reaction temperature (−10°C to room temperature), stoichiometry (1.0–1.2 equiv. of coupling agents), and solvent polarity are key for yield optimization.

Q. How can researchers ensure purity and structural fidelity during synthesis?

  • Analytical Techniques :

  • HPLC : Used to confirm purity (>97%) and detect minor impurities .
  • NMR : 1H/13C NMR spectra distinguish stereoisomers (e.g., exo vs. endo configurations) by analyzing coupling constants and chemical shifts. For example, 2-azabicyclo[2.2.1]heptane derivatives show distinct splitting patterns for bridgehead protons .
    • Quality Control : Batch-specific Certificates of Analysis (COA) include melting points, optical rotation, and water content .

Q. What safety protocols are essential for handling this compound?

  • Hazards : Classified as harmful if ingested (H302), skin/eye irritant (H315/H319), and respiratory irritant (H335) .
  • Mitigation : Use PPE (gloves, goggles), work in fume hoods, and follow GHS precautionary codes (e.g., P280 for handling gloves) .

Advanced Research Questions

Q. How can stereochemical misassignments in bicyclic scaffolds be resolved?

  • Case Study : A 2015 review incorrectly assigned the minor product of 2-azanorbornane synthesis as endo-(1R,3S,4S). Correction required X-ray crystallography and 2D NMR (NOESY) to confirm the exo-(1S,3S,4R) configuration .
  • Strategies : Combine computational DFT calculations with experimental data (e.g., <sup>1</sup>H-<sup>13</sup>C HMBC) to validate stereochemistry .

Q. What methodologies evaluate the antitumor potential of 2-azabicyclo[2.2.1]heptane derivatives?

  • Biological Screening : Derivatives like 2-azabicyclo[2.2.1]heptane-2-sulfonamide are tested for antiproliferative activity using cell lines (e.g., MCF-7, HeLa) with IC50 values compared to cisplatin. Dose-response curves and apoptosis assays (Annexin V/PI staining) confirm mechanism .
  • Structural Optimization : Introduce sulfonamide or pyridyl groups to enhance binding to kinase targets .

Q. How can SmI2-mediated reactions expand functionalization of the bicyclic core?

  • Innovative Synthesis : SmI2 enables spirocyclization and rearrangement cascades to form 2-azabicyclo[2.2.1]heptane cores. Key steps include radical intermediates and solvent effects (e.g., DMSO stabilizes transition states) .
  • Applications : Generate diverse libraries for high-throughput screening of neuroactive or antiviral compounds .

Q. What strategies improve selectivity in protein targeting using modified derivatives?

  • Case Example : tert-Butyl (4R)-5-(6-nitro-3-pyridyl)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate was designed for kinase inhibition. Computational docking (e.g., AutoDock Vina) and SPR assays validate binding to ATP pockets .
  • Functionalization : Boronate esters (e.g., 4,4,5,5-tetramethyl-1,3,2-dioxaborolane) enable Suzuki-Miyaura cross-coupling for bioconjugation .

Data Contradiction Analysis

Q. How should researchers address discrepancies between X-ray and NMR data?

  • Example : A study initially misassigned stereochemistry due to overlapping NMR signals. Resolution involved repeating crystallization for X-ray analysis and acquiring NOESY spectra to confirm spatial proximity of protons .
  • Best Practices : Triangulate data from multiple techniques (X-ray, 2D NMR, computational models) and consult crystallographic databases (e.g., CCDC) .

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